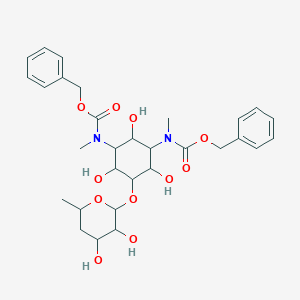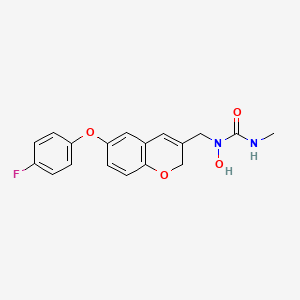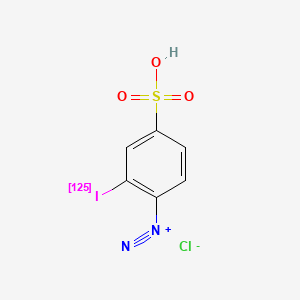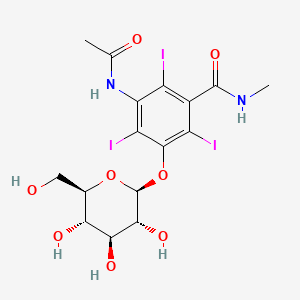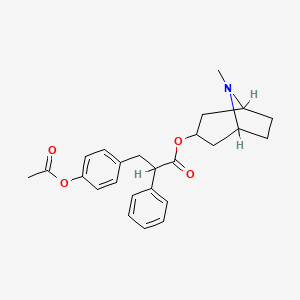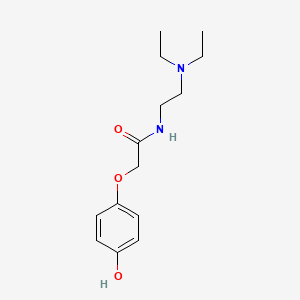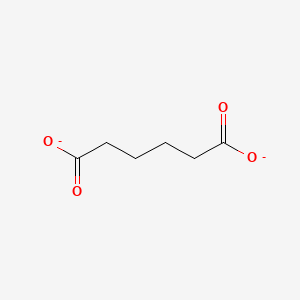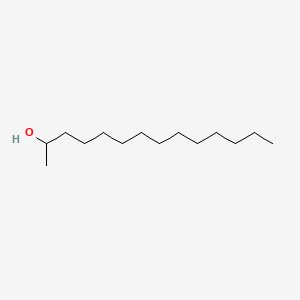
2-テトラデカンオール
概要
説明
Tetradecan-2-ol is a fatty alcohol that is tetradecane substituted by a hydroxy group at position 2. It has a role as a human metabolite. It is a secondary alcohol and a fatty alcohol. It derives from a hydride of a tetradecane.
Tetradecan-2-ol belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Tetradecan-2-ol has been primarily detected in urine. Within the cell, tetradecan-2-ol is primarily located in the cytoplasm. Tetradecan-2-ol can be biosynthesized from tetradecane.
科学的研究の応用
熱エネルギー貯蔵
2-テトラデカンオールは、熱エネルギー貯蔵用の形状安定型複合相変化材料(PCM)の製造に使用されてきました {svg_1} {svg_2}. これらの材料は、2-テトラデカンオールをグラフェンエアロゲルに物理的に吸収させることで調製されました。 得られた複合材料は、優れた熱エネルギー貯蔵能力を示しました {svg_3} {svg_4}.
熱伝導率の向上
グラフェンエアロゲルは、2-テトラデカンオールの熱伝導率を向上させるために使用されました {svg_5} {svg_6}. ビタミンCとエチレンジアミンを使用して、2種類のグラフェンエアロゲルが調製されました。 2-テトラデカンオール/グラフェンエアロゲル複合材料の熱伝導率は、グラフェンエアロゲル含有量が増加するにつれて徐々に改善されました {svg_7} {svg_8}.
漏れ防止
同じグラフェンエアロゲルは、相転移中の2-テトラデカンオールの漏れを防ぐためにも使用されました {svg_9} {svg_10}. これは、複合PCMの安定性と性能を維持するために特に重要です {svg_11} {svg_12}.
熱安定性
2-テトラデカンオール/グラフェンエアロゲル複合相変化材料は、優れた熱信頼性と熱安定性を示しました {svg_13} {svg_14}. 2-テトラデカンオールとグラフェンエアロゲルの間には化学反応が起こりませんでした。これは、これらの材料の長期間の使用にとって非常に重要です {svg_15} {svg_16}.
グリーン再生可能エネルギー技術
2-テトラデカンオールとグラフェンエアロゲルから作られた複合PCMは、グリーン再生可能エネルギー技術に潜在的な用途があります {svg_17} {svg_18}. それらは、太陽光や風力エネルギーなどのグリーン再生可能資源の信頼性の低さに関連する問題を解決するのに役立ちます {svg_19} {svg_20}.
太陽エネルギー貯蔵と冷却
2-テトラデカンオールから作られたものも含めて、有機PCMは、日中しか利用できない太陽エネルギーを貯蔵し、後で利用するために使用されてきました {svg_21} {svg_22}. それらはまた、太陽エネルギー冷却システムで使用することができます {svg_23} {svg_24}.
Safety and Hazards
作用機序
Target of Action
This compound is a long-chain alcohol with fourteen carbon atoms , and it’s likely to interact with a variety of biological molecules due to its hydrophobic nature.
Biochemical Pathways
Long-chain alcohols like 2-tetradecanol can be metabolized in the liver through oxidation to their corresponding fatty acids . These fatty acids can then be further metabolized through β-oxidation, a process that generates energy for the cell.
Pharmacokinetics
Due to its lipophilic nature, it is likely to be absorbed in the gastrointestinal tract following oral administration . Once absorbed, it may be distributed throughout the body, particularly to fatty tissues. Metabolism is likely to occur in the liver, and excretion may occur via the feces and urine.
Action Environment
The action of 2-Tetradecanol can be influenced by various environmental factors. For example, the presence of other lipids and proteins could affect its absorption and distribution. Additionally, factors such as pH and temperature could influence its stability and efficacy .
生化学分析
Biochemical Properties
2-Tetradecanol participates in several biochemical reactions, primarily involving lipid metabolism. It interacts with enzymes such as alcohol dehydrogenases and fatty alcohol oxidases. These enzymes catalyze the oxidation of 2-Tetradecanol to its corresponding aldehyde and acid forms . The interaction with alcohol dehydrogenases involves the transfer of hydrogen atoms, converting 2-Tetradecanol into tetradecanal. This reaction is crucial for the metabolism of fatty alcohols in the body.
Cellular Effects
2-Tetradecanol has been shown to influence various cellular processes. It significantly inhibits the secretion of interleukin-2 (IL-2) in T cells, which is a critical growth factor for these cells . This inhibition is mediated through the downregulation of NF-κB, a transcription factor involved in immune responses. By reducing IL-2 secretion, 2-Tetradecanol can suppress T cell proliferation and potentially modulate immune responses.
Molecular Mechanism
At the molecular level, 2-Tetradecanol exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes involved in lipid metabolism, such as fatty alcohol oxidases . This inhibition prevents the conversion of 2-Tetradecanol to its oxidized forms, thereby affecting the overall lipid metabolic pathway. Additionally, 2-Tetradecanol can modulate gene expression by influencing transcription factors like NF-κB, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Tetradecanol can vary over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, especially when exposed to light and oxygen . Long-term studies have shown that 2-Tetradecanol can have sustained effects on cellular function, including prolonged inhibition of T cell proliferation and modulation of immune responses .
Dosage Effects in Animal Models
The effects of 2-Tetradecanol in animal models are dose-dependent. At lower doses, it can effectively modulate immune responses without causing significant toxicity . At higher doses, 2-Tetradecanol can exhibit toxic effects, including liver damage and disruption of lipid metabolism . These adverse effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
2-Tetradecanol is involved in several metabolic pathways, primarily related to lipid metabolism. It is oxidized by fatty alcohol oxidases to form tetradecanal, which is further converted to tetradecanoic acid . These metabolic conversions are essential for the utilization and breakdown of fatty alcohols in the body. The involvement of 2-Tetradecanol in these pathways can influence overall metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 2-Tetradecanol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in lipid-rich compartments. The distribution of 2-Tetradecanol can affect its availability and activity within different cellular environments.
Subcellular Localization
2-Tetradecanol is primarily localized in lipid-rich compartments within cells, such as the endoplasmic reticulum and lipid droplets . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its role in lipid metabolism and its interactions with other biomolecules.
特性
IUPAC Name |
tetradecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGJIIMZXMWMCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871095 | |
| Record name | 2-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4706-81-4 | |
| Record name | (±)-2-Tetradecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4706-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Tetradecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-TETRADECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetradecan-2-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062733 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid](/img/structure/B1204173.png)

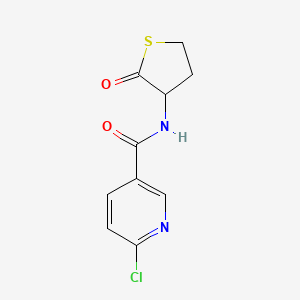
![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)
